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Compound of Interest

Compound Name: [DPen2, Pen5] Enkephalin

Cat. No.: B1589489 Get Quote

This guide provides a detailed comparison between the synthetic δ-opioid receptor agonist, [D-

Pen²,D-Pen⁵]enkephalin (DPDPE), and the endogenous opioid peptides, Met-enkephalin and

Leu-enkephalin. The comparison covers receptor binding profiles, functional signaling activities,

and in vivo analgesic effects, supported by experimental data and detailed protocols.

Introduction to the Ligands
Endogenous Enkephalins: Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-

Gly-Phe-Leu) are endogenous pentapeptides that serve as neurotransmitters in pain circuits.[1]

[2] They are derived from the precursor protein proenkephalin and exhibit a high affinity for the

δ-opioid receptor (DOR), while also interacting with the μ-opioid receptor (MOR).[2][3][4][5]

Their physiological roles are extensive, modulating pain, emotional states, and autonomic

functions.[2]

DPDPE: [D-Pen²,D-Pen⁵]enkephalin is a synthetic, cyclic pentapeptide analogue of enkephalin.

[3] Its conformation is constrained by a disulfide bond between two D-penicillamine residues.[6]

This structural modification grants it high selectivity for the δ-opioid receptor and increased

resistance to enzymatic degradation compared to its endogenous counterparts.[3] DPDPE is

widely used as a research tool to investigate the specific functions of the δ-opioid receptor.[3]

[7]
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DPDPE is distinguished by its exceptional selectivity for the δ-opioid receptor over μ- and κ-

opioid receptors. Endogenous enkephalins, while showing a preference for the δ-receptor, also

bind with significant affinity to the μ-receptor.[1][5] This difference in selectivity is a key

determinant of their distinct pharmacological profiles. Halogenation of DPDPE at the Phe⁴

position has been shown to further increase its affinity and selectivity for the δ-opioid receptor.

[1][6]

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Ligand
δ-Opioid
Receptor
(DOR)

μ-Opioid
Receptor
(MOR)

κ-Opioid
Receptor
(KOR)

Selectivity
(MOR Ki /
DOR Ki)

Selectivity
(KOR Ki /
DOR Ki)

DPDPE ~1 - 5 nM > 1000 nM > 1000 nM > 200 - 1000 > 200 - 1000

Leu-

enkephalin
~1 - 10 nM ~10 - 50 nM > 1000 nM ~5 - 10 > 100

Met-

enkephalin
~1 - 15 nM ~20 - 100 nM > 1000 nM ~5 - 10 > 100

Note: Ki values are approximate and can vary based on experimental conditions, tissue source,

and radioligand used. Data compiled from multiple sources indicating relative affinities.[1][3][6]

[8]

Functional Activity and Signaling Pathways
Opioid receptors are G-protein-coupled receptors (GPCRs). Upon agonist binding, they

primarily couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and

a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9][10] Another critical aspect

of GPCR signaling is the recruitment of β-arrestin proteins, which mediate receptor

desensitization, internalization, and can initiate G-protein-independent signaling cascades.[7]

[11]

G-Protein Signaling and cAMP Inhibition
Both DPDPE and endogenous enkephalins are agonists at the δ-opioid receptor and effectively

inhibit adenylyl cyclase.[9][12] The potency for this effect generally correlates with their binding
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affinity. Prolonged exposure to these agonists can lead to adenylyl cyclase superactivation

upon withdrawal, a cellular model of opioid dependence.[12][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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